molecular formula C22H23N3O4 B11016293 N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11016293
M. Wt: 393.4 g/mol
InChI Key: NHJMFUDVGLCNLG-UHFFFAOYSA-N
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Description

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a pyrroloquinazoline derivative characterized by a bicyclic fused-ring system with a carboxamide substituent at the 3a-position and a 4-butoxyphenyl group on the nitrogen. The 4-butoxyphenyl substituent likely enhances lipophilicity compared to smaller alkyl or aryl groups, influencing solubility and membrane permeability.

Properties

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

IUPAC Name

N-(4-butoxyphenyl)-1,5-dioxo-3,4-dihydro-2H-pyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C22H23N3O4/c1-2-3-14-29-16-10-8-15(9-11-16)23-21(28)22-13-12-19(26)25(22)18-7-5-4-6-17(18)20(27)24-22/h4-11H,2-3,12-14H2,1H3,(H,23,28)(H,24,27)

InChI Key

NHJMFUDVGLCNLG-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3

Origin of Product

United States

Scientific Research Applications

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares key physicochemical and structural features of N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide with related compounds:

Compound Name Substituent (Position 4) N-Substituent Molecular Formula Molecular Weight logP logSw Polar Surface Area (Ų)
N-(4-butoxyphenyl)-1,5-dioxo-...-carboxamide (Target) Butoxyphenyl* 4-butoxyphenyl Not explicitly provided ~450–470 (estimated) High (estimated) Low (estimated) ~50–60 (estimated)
4-ethyl-1,5-dioxo-N-phenyl-...-carboxamide Ethyl Phenyl C20H19N3O3 349.39 2.004 -2.835 55.199
1,5-dioxo-4-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-...-carboxamide Propan-2-yl 3,4,5-trimethoxyphenyl C22H23N3O6 453.49 ~3.0 (estimated) ~-3.5 (estimated) ~70–80 (estimated)
4-methyl-1,5-dioxo-...-carboxylic acid Methyl Carboxylic acid C14H12N2O4 272.26 ~1.5 (estimated) Higher than carboxamides ~85–95 (estimated)
N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-(propan-2-yl)-...-carboxamide Propan-2-yl 4,5-dimethylthiazol C22H23N5O3S 437.51 ~2.5 (estimated) ~-3.0 (estimated) ~90–100 (estimated)

Key Observations:

Substituent Effects on Lipophilicity: The 4-butoxyphenyl group in the target compound is expected to increase logP significantly compared to smaller substituents (e.g., ethyl in or methyl in ). This enhances membrane permeability but may reduce aqueous solubility (logSw ~-3.5 to -4.0 estimated) .

Impact of Functional Groups :

  • Carboxamide vs. Carboxylic Acid: The carboxylic acid derivative in has a higher polar surface area (85–95 Ų) and better solubility than carboxamides but may exhibit reduced cellular uptake due to ionization at physiological pH.
  • Thiazole-containing analogs (e.g., ) introduce heterocyclic diversity, which could modulate target selectivity or metabolic stability.

Synthetic Approaches :

  • The target compound’s synthesis likely parallels methods for analogs, such as coupling 4-butoxyaniline with a preformed pyrroloquinazoline carboxylic acid chloride in tetrahydrofuran (THF) with triethylamine, as seen in .

Research Findings and Trends

Anticancer Potential: Mg(II)- and Zn(II)-complexes of pyrroloquinazoline derivatives exhibit inhibitory effects on human liver cancer cells, suggesting metal coordination could enhance bioactivity . The target compound’s carboxamide group may serve as a ligand for metal ions.

Solubility-Bioavailability Trade-offs :

  • Analogs with logP > 2.0 (e.g., ) typically show moderate-to-poor aqueous solubility, necessitating formulation strategies. The 4-butoxyphenyl group may exacerbate this issue, requiring structural optimization.

Structural Diversity and Activity :

  • Nitrophenyl-substituted derivatives (e.g., ) demonstrate the role of electron-withdrawing groups in modulating reactivity, though nitro groups are often avoided in drug design due to toxicity concerns.

Biological Activity

N-(4-butoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a compound with notable biological activity, particularly in the context of antimicrobial and potential therapeutic applications. This article synthesizes recent findings regarding its biological properties, mechanism of action, and potential applications.

Chemical Structure and Properties

The compound belongs to the quinazoline family and features a complex structure that contributes to its biological activities. Its molecular formula is C12H17N2O2C_{12}H_{17}N_{2}O_{2}, and its structure can be represented as follows:

N 4 butoxyphenyl 1 5 dioxo 2 3 4 5 tetrahydropyrrolo 1 2 a quinazoline 3a 1H carboxamide\text{N 4 butoxyphenyl 1 5 dioxo 2 3 4 5 tetrahydropyrrolo 1 2 a quinazoline 3a 1H carboxamide}

This compound exhibits a unique arrangement of functional groups that enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various strains of bacteria and fungi:

  • Candida albicans : The compound showed an inhibition zone of 11 mm, indicating strong antifungal activity that surpasses that of the reference drug ampicillin .
  • Staphylococcus aureus : Moderate activity was observed with inhibition zones ranging from 10 to 12 mm and minimum inhibitory concentration (MIC) values around 75 to 80 mg/mL .
  • Escherichia coli : Similar moderate effects were noted against this bacterium .

The mechanism by which this compound exerts its biological effects primarily involves its ability to interfere with critical cellular processes in microbial cells. This includes:

  • Inhibition of Cell Wall Synthesis : The compound may disrupt the synthesis of peptidoglycan in bacterial cell walls.
  • Disruption of Membrane Integrity : It can alter the permeability of microbial membranes leading to cell lysis.

In Vitro Studies

Several in vitro studies have been conducted to evaluate the efficacy of this compound. The following table summarizes key findings from these studies:

MicroorganismInhibition Zone (mm)MIC (mg/mL)Reference Drug Comparison
Candida albicans1177Ampicillin (higher efficacy)
Staphylococcus aureus10 - 1275 - 80Moderate activity
Escherichia coli10 - 1280Moderate activity

Structural Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) indicates that modifications to the phenyl ring and the introduction of various substituents can significantly affect the biological activity of quinazoline derivatives. For instance:

  • Electron-Withdrawing Groups : Compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antimicrobial activity.
  • Hydrophobic Substituents : The presence of hydrophobic chains improved membrane penetration and overall efficacy against microbial strains.

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